{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
CAS No.: 1910805-48-9
VCID: VC2746897
Molecular Formula: C15H15N3O4
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid - 1910805-48-9](/images/structure/VC2746897.png)
Description |
{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a complex organic compound with a molecular formula of C15H15N3O4 and a molecular weight of 301.30 g/mol . This compound is also known by several synonyms, including 1910805-48-9 and MFCD30710330 . The structure of this compound involves an indole ring connected to an imidazolidine ring, which is further linked to an acetic acid moiety. Synthesis and PreparationWhile specific synthesis protocols for {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid are not widely documented, compounds with similar structures often involve multi-step reactions starting from indole derivatives and imidazolidine precursors. The synthesis typically requires careful control of reaction conditions to ensure the correct formation of the desired structure. Related CompoundsCompounds with similar structures, such as 2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-[(1S)-1-( triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide, have been studied for their complex chemical properties and potential applications . These compounds often exhibit diverse biological activities due to their complex molecular structures. |
---|---|
CAS No. | 1910805-48-9 |
Product Name | {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid |
Molecular Formula | C15H15N3O4 |
Molecular Weight | 301.3 g/mol |
IUPAC Name | 2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid |
Standard InChI | InChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20) |
Standard InChIKey | DNYXPSDUHOJWSJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O |
PubChem Compound | 91823701 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume